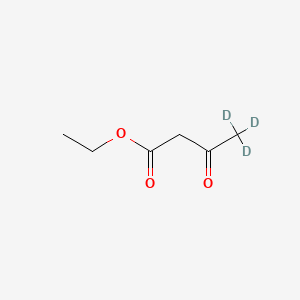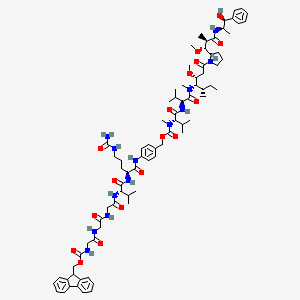
Ethyl acetoacetate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl acetoacetate-d3 is a deuterium-labeled derivative of ethyl acetoacetate, where three hydrogen atoms are replaced by deuterium. This compound is widely used in various fields of scientific research due to its unique properties and applications. It serves as an important intermediate in organic synthesis and is utilized in the production of numerous chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl acetoacetate-d3 can be synthesized through the Claisen condensation of ethyl acetate-d3. The reaction involves the condensation of two moles of ethyl acetate-d3 in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: On an industrial scale, this compound is produced by the treatment of diketene with ethanol-d3. The reaction is carried out in the presence of a catalyst, and the product is obtained through rectification of the crude product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl acetoacetate-d3 undergoes various types of chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate form of this compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate-d3.
Transesterification: The compound can undergo transesterification to form other esters
Common Reagents and Conditions:
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Acids: Acetic acid, hydrochloric acid
Major Products Formed:
Ethyl 3-hydroxybutyrate-d3: Formed through reduction
Benzyl acetoacetate-d3: Formed through transesterification
Wissenschaftliche Forschungsanwendungen
Ethyl acetoacetate-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the study of metabolic pathways and enzyme mechanisms.
Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl acetoacetate-d3 involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Diethyl malonate: Contains two ester groups and is used in similar synthetic applications.
Acetylacetone: A diketone that undergoes similar tautomerism and reactions.
Uniqueness: Ethyl acetoacetate-d3 is unique due to the presence of deuterium, which makes it useful in isotopic labeling studies. This allows researchers to trace the compound in metabolic pathways and study reaction mechanisms with greater precision .
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
ethyl 4,4,4-trideuterio-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3 |
InChI-Schlüssel |
XYIBRDXRRQCHLP-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)CC(=O)OCC |
Kanonische SMILES |
CCOC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)




![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)






